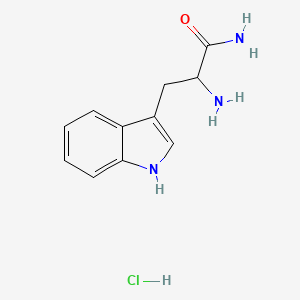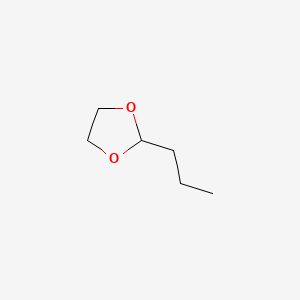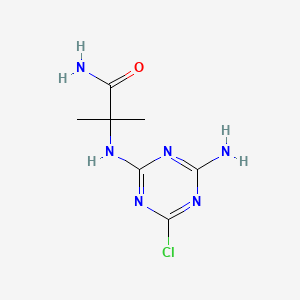
2,5-Dimethyl-3'-methoxybenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3’-methoxybenzophenone can be synthesized through Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The reaction involves the acylation of 2,5-dimethylbenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-3’-methoxybenzophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the stoichiometry of reactants to optimize the yield and purity of the final product .
化学反应分析
Types of Reactions
2,5-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The methyl and methoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of 2,5-dimethyl-3’-hydroxybenzophenone.
Reduction: Formation of 2,5-dimethyl-3’-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2,5-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:
作用机制
The mechanism of action of 2,5-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets through various pathways:
Photoinitiation: Absorbs UV light and undergoes a photochemical reaction to generate free radicals, initiating polymerization.
Antimicrobial Activity: Interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells and tissues.
相似化合物的比较
Similar Compounds
Benzophenone: The parent compound, lacking the methyl and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the methyl groups.
2,4-Dimethylbenzophenone: Contains two methyl groups but lacks the methoxy group.
Uniqueness
2,5-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and methoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions .
属性
IUPAC Name |
(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXFJHFMOIEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640557 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-71-7 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)








![Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-](/img/structure/B1346045.png)


